molecular formula C13H17N3O3S B14551837 N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide CAS No. 62133-18-0

N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide

Cat. No.: B14551837
CAS No.: 62133-18-0
M. Wt: 295.36 g/mol
InChI Key: OIKDZTPEZWUWRA-UHFFFAOYSA-N
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Description

“N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” is a synthetic organic compound characterized by its complex molecular structure It features a nitroaniline group, a sulfanylidene group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” typically involves multi-step organic reactions. One possible route could include:

    Nitration: Introduction of a nitro group to an aniline derivative.

    Amidation: Formation of the propanamide backbone through reaction with a suitable amine.

    Sulfurization: Introduction of the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The sulfanylidene group can be reduced to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aniline or amide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

    Reduction of Nitro Group: Formation of aniline derivatives.

    Reduction of Sulfanylidene Group: Formation of thiol derivatives.

    Substitution Reactions: Formation of various substituted aniline or amide derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: As a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of “N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfanylidene groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the sulfanylidene and propanamide groups.

    2,2-Dimethyl-3-(4-nitroanilino)propanamide: Similar but without the sulfanylidene group.

Uniqueness

“N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” is unique due to the presence of both the nitroaniline and sulfanylidene groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

62133-18-0

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N,N,2,2-tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide

InChI

InChI=1S/C13H17N3O3S/c1-13(2,12(17)15(3)4)11(20)14-9-5-7-10(8-6-9)16(18)19/h5-8H,1-4H3,(H,14,20)

InChI Key

OIKDZTPEZWUWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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